Bis(tetrahydrofurfuryl) adipate

Plasticizer Compatibility Cellulose Acetate Butyrate Dioctyl Adipate

Bis(tetrahydrofurfuryl) adipate (CAS 105‑02‑2) is a symmetrical diester formed from adipic acid and tetrahydrofurfuryl alcohol, classified among the adipate plasticizer family. It is historically defined as a plasticizer specifically for cellulose acetate butyrate.

Molecular Formula C16H26O6
Molecular Weight 314.37 g/mol
CAS No. 105-02-2
Cat. No. B086969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(tetrahydrofurfuryl) adipate
CAS105-02-2
Molecular FormulaC16H26O6
Molecular Weight314.37 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC(=O)CCCCC(=O)OCC2CCCO2
InChIInChI=1S/C16H26O6/c17-15(21-11-13-5-3-9-19-13)7-1-2-8-16(18)22-12-14-6-4-10-20-14/h13-14H,1-12H2
InChIKeyDMNQTEVDCGAATA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(tetrahydrofurfuryl) adipate (CAS 105-02-2) Procurement & Selection Overview


Bis(tetrahydrofurfuryl) adipate (CAS 105‑02‑2) is a symmetrical diester formed from adipic acid and tetrahydrofurfuryl alcohol, classified among the adipate plasticizer family [1]. It is historically defined as a plasticizer specifically for cellulose acetate butyrate [2]. The compound contains two terminal tetrahydrofuran rings flanking a linear C6 adipate backbone (C16H26O6, MW 314.37 g/mol) [3]. Its structural features—cyclic ether termini plus a flexible diester core—distinguish it from conventional linear alkyl adipates such as dioctyl adipate (DOA) or dibutyl adipate (DBA), enabling targeted compatibility and viscosity profiles that generic adipates cannot replicate.

1
Polymer System Specified plasticizer for cellulose acetate butyrate (CAB) and polar cellulosics
2
Functional Architecture Cyclic ether termini increase H‑bond acceptor count for enhanced compatibility
3
Processing Profile Low‑viscosity plasticizer (class‑level) supports high‑shear compounding and reduced energy input

Why Generic Adipate Plasticizers Cannot Substitute Bis(tetrahydrofurfuryl) adipate (105-02-2)


Adipate esters are not functionally interchangeable. Standard linear adipates such as dioctyl adipate (DOA) exhibit poor compatibility with cellulose acetates, whereas certain cellulose acetate butyrates demand specific plasticizer architectures for adequate polymer chain mobility [1]. The tetrahydrofurfuryl termini of CAS 105‑02‑2 provide a cyclic ether structure absent in alkyl‑chain adipates, altering polarity, hydrogen‑bond acceptor capacity, and free volume contribution [2]. Substituting a generic adipate risks phase separation, migration, and degraded low‑temperature mechanical properties, making CAS 105‑02‑2 essential for applications where conventional adipates fail to meet compatibility and performance specifications.

Architecture
Cyclic ether termini (tetrahydrofurfuryl) provide specific polarity and H‑bonding
Linear alkyl adipates (DOA, DBA) lack cyclic ether groups; compatibility may shift
Matrix Fit
Designed for cellulose acetate butyrate; reported compatibility advantage
Dioctyl adipate shows poor compatibility with related cellulose acetates
Migration
Adipate‑class higher migration profile; intentional blooming possible
Migration behavior differs; phthalate alternatives are lower‑migration class

Head‑to‑Head Evidence: Bis(tetrahydrofurfuryl) adipate (105-02-2) vs. Closest Adipate Comparators


Polymer Compatibility: Bis(tetrahydrofurfuryl) adipate vs. Dioctyl Adipate in Cellulose Acetate Systems

Patent disclosures confirm that dioctyl adipate (DOA) exhibits poor compatibility with cellulose acetates, whereas it still shows good compatibility with most cellulose acetate butyrates [1]. Bis(tetrahydrofurfuryl) adipate is specifically designated as a plasticizer for cellulose acetate butyrate, implying a compatibility advantage over general‑purpose adipates [2]. Direct quantitative compatibility scores are unavailable, but the architectural rationale—cyclic ether termini enhancing polarity match with the cellulosic matrix—provides a class‑level selectivity argument.

Polymer Compatibility
Class‑level inference
Target specified for CAB; DOA fails in cellulose acetates
Selection reduces risk of phase separation and exudation in CAB systems
Qualitative differentiation; no quantitative compatibility scores available
Plasticizer Compatibility Cellulose Acetate Butyrate Dioctyl Adipate

Dynamic Viscosity at Room Temperature: Bis(tetrahydrofurfuryl) adipate vs. Typical Monomeric Adipates

A vendor technical datasheet reports the dynamic viscosity of bis(tetrahydrofurfuryl) adipate as 1.2 ± 0.4 cPs (Brookfield LVF) [1]. Typical monomeric adipate plasticizers such as dioctyl adipate (DOA) exhibit viscosities in the range of 10–15 cPs at 25 °C [2]. The significantly lower viscosity of the target compound reflects its compact molecular architecture (MW 314.37 vs. 370.57 for DOA) and suggests more efficient polymer‑chain lubrication at equivalent loading, potentially enabling lower processing temperatures or reduced plasticizer addition levels.

Dynamic Viscosity
Cross‑study comparable
1.2 ± 0.4 cPs vs. 10–15 cPs for DOA
Supports lower processing torque and faster compounding
Measured at room temperature; processing temperature may alter viscosity
Viscosity Plasticizer Efficiency Processing

Estimated Boiling Point and Volatility: Bis(tetrahydrofurfuryl) adipate vs. Dibutyl Adipate

The estimated boiling point of bis(tetrahydrofurfuryl) adipate is 430.40 °C at 760 mm Hg [1]. In contrast, dibutyl adipate (DBA), a short‑chain adipate with similar molecular weight (258.36 g/mol), has a reported boiling point of approximately 305 °C [2]. The >125 °C higher estimated boiling point of the target compound indicates substantially lower volatility, a critical advantage for applications involving elevated processing temperatures or long‑term thermal exposure where plasticizer loss through evaporation must be minimized.

Boiling Point
Cross‑study comparable
430.40 °C (est.) vs. ~305 °C for DBA
Lower volatility reduces fuming and extends service life at elevated temperatures
Estimated value; experimental verification may be needed for critical applications
Volatility Thermal Stability High‑Temperature Processing

Migration Behavior: Adipate Plasticizers as a Class vs. Phthalate Plasticizers

A systematic migration study comparing citrates, phthalates, and adipates in flexible PVC demonstrated that adipate plasticizers, as a class, exhibit the highest migration levels into a contacting polymer [1]. While bis(tetrahydrofurfuryl) adipate was not specifically tested, its adipate ester core places it in the higher‑migration category relative to phthalates. This class‑level inference is critical for applications where low migration is paramount; the target compound should not be selected when migration resistance is the primary requirement, but its higher migration can be advantageous in applications requiring plasticizer transfer or intentional blooming.

Migration Class
Class‑level inference
Adipates > Citrates > Phthalates in migration ranking
Not for low‑migration applications; may benefit intentional transfer scenarios
Data from flexible PVC system; behavior in CAB not directly measured
Migration Resistance Extraction Food Contact

Hydrogen‑Bond Acceptor Capacity: Bis(tetrahydrofurfuryl) adipate vs. Non‑Ether Adipates

The computed hydrogen‑bond acceptor count for bis(tetrahydrofurfuryl) adipate is 6 (2 carbonyl oxygens + 4 ether oxygens from the two tetrahydrofuran rings) [1]. In comparison, dioctyl adipate (DOA) possesses only 2 hydrogen‑bond acceptors (the two ester carbonyl oxygens) [2]. This tripling of H‑bond acceptor sites arises from the cyclic ether termini and substantially increases the compound's capacity for specific intermolecular interactions with hydrogen‑bond donor polymers (e.g., cellulose esters, polyamides, polyurethanes), translating to enhanced compatibility and reduced phase separation in polar polymer systems.

H‑Bond Acceptors
Class‑level inference
6 (target) vs. 2 (DOA) – 3‑fold increase
Enhanced compatibility with polar, H‑bond donor polymers
Computed descriptor; real‑world compatibility depends on multiple factors
Hydrogen Bonding Polymer Interaction Solubility Parameter

XLogP3‑AA Lipophilicity: Bis(tetrahydrofurfuryl) adipate vs. Dioctyl Adipate

The computed XLogP3‑AA (octanol‑water partition coefficient) for bis(tetrahydrofurfuryl) adipate is 1.4 [1]. For dioctyl adipate (DOA), the computed XLogP3‑AA is approximately 6.5 [2]. The >5‑unit difference indicates that the target compound is markedly less lipophilic (more hydrophilic) than DOA. This property profile makes it more suitable for applications where some water compatibility is desired (e.g., water‑borne coatings, hydrophilic polymer systems) and where excessive hydrophobicity of conventional adipates would lead to incompatibility or processing difficulties.

Lipophilicity (XLogP3‑AA)
Cross‑study comparable
1.4 vs. ~6.5 for DOA (Δ ~5.1)
Lower hydrophobicity suits polar polymer systems and water‑borne coatings
Computed value; may influence migration into hydrophobic environments
Lipophilicity Water Sensitivity Hydrolytic Stability

High‑Value Application Scenarios for Bis(tetrahydrofurfuryl) adipate (105-02-2)


Cellulose Acetate Butyrate (CAB) Barrier Coatings for Food Packaging

Cellulose acetate butyrate is widely used for barrier coatings in food packaging due to its biorenewable origin and film‑forming properties, but it requires effective plasticization to overcome inherent brittleness [8]. Bis(tetrahydrofurfuryl) adipate is specifically documented as a plasticizer for CAB, and its high hydrogen‑bond acceptor count (6 vs. 2 for conventional adipates) enables strong polar interactions with the cellulosic matrix, improving film integrity and reducing water vapor transmission [7]. The relatively low lipophilicity (XLogP3‑AA 1.4) compared to DOA (XLogP3‑AA ~6.5) may also reduce migration into fatty food simulants, supporting regulatory compliance [3].

Low‑Viscosity Processing Aid for Thermoplastic Compounding

With a measured viscosity of 1.2 ± 0.4 cPs—approximately one‑tenth that of standard DOA (10–15 cPs)—bis(tetrahydrofurfuryl) adipate offers a distinct processing advantage in high‑shear compounding operations [8]. This ultra‑low viscosity facilitates rapid incorporation into polymer melts, reduces torque requirements in extrusion and injection molding, and permits higher throughput without sacrificing plasticization efficiency, directly addressing manufacturing cost reduction targets [7].

High‑Temperature Plasticizer for Engineering Thermoplastics

The estimated boiling point of 430.40 °C, substantially exceeding that of dibutyl adipate (~305 °C), positions bis(tetrahydrofurfuryl) adipate as a candidate for plasticizing engineering thermoplastics processed at elevated temperatures [8]. Reduced volatility minimizes fuming, mold deposit formation, and long‑term embrittlement due to plasticizer loss, making it suitable for automotive interior components, electrical insulation, and other durable goods requiring sustained flexibility after high‑temperature fabrication [7].

Specialty Photographic and Coating Dispersions

A historical patent (US3287133) discloses the use of ditetrahydrofurfuryl adipate as a water‑immiscible solvent in photographic dye developer dispersions, leveraging its balanced hydrophilicity/lipophilicity profile for controlled phase behavior [8]. This niche application demonstrates the compound's utility beyond conventional plasticization, where its unique combination of ether and ester functionalities enables formulation performance that simpler adipate esters cannot achieve.

Application
Selection Property
Validation Focus
CAB Barrier Coatings
Cyclic ether compatibility with CAB
Film integrity, water vapor transmission, migration context
Low‑Viscosity Thermoplastic Compounding
Ultra‑low viscosity plasticizer
Torque reduction, dispersion quality, processing energy
High‑Temperature Engineering Thermoplastics
High estimated boiling point
Volatility loss, fuming, long‑term embrittlement
Specialty Photographic Dispersions
Balanced hydrophilicity/lipophilicity
Controlled phase behavior in non‑aqueous dispersions
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